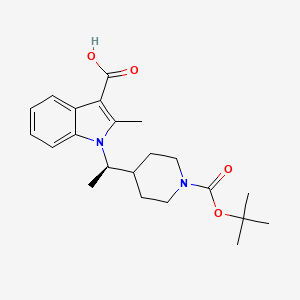
(R)-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which are commonly used in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Coupling and Functionalization: The final steps involve coupling the piperidine and indole moieties and introducing the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-throughput screening techniques and continuous flow reactors to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can be used to modify the piperidine ring or reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways. It may also serve as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, indole derivatives are known for their potential therapeutic properties. This compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The piperidine ring and Boc protecting group may influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 2-position of the indole ring.
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-2-carboxylic acid: Similar structure but has the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness
The uniqueness of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also provides stability during synthetic transformations.
Propriétés
Formule moléculaire |
C22H30N2O4 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-methyl-1-[(1R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H30N2O4/c1-14(16-10-12-23(13-11-16)21(27)28-22(3,4)5)24-15(2)19(20(25)26)17-8-6-7-9-18(17)24/h6-9,14,16H,10-13H2,1-5H3,(H,25,26)/t14-/m1/s1 |
Clé InChI |
XIRGYBSDNWGUAU-CQSZACIVSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1[C@H](C)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C(C)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


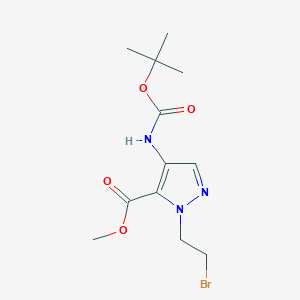
![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)

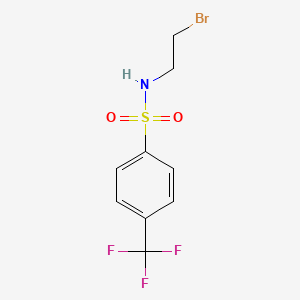

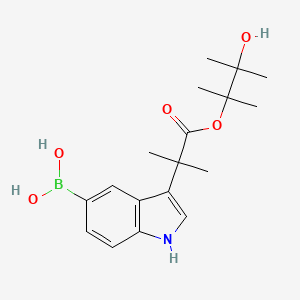
![{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827867.png)

![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)
![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)
![[(8S,9R,10S,11S,13S,14S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B11827886.png)

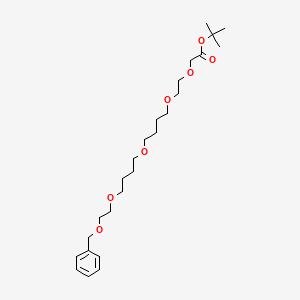
![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
